molecular formula C8H14Cl2IN3 B12221058 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride

5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride

Cat. No.: B12221058
M. Wt: 350.02 g/mol
InChI Key: CJQPBJZPCIKETJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl, ethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone, followed by iodination and cyclization to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido-substituted pyrazole derivatives.

Scientific Research Applications

5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and iodine groups can enhance its reactivity and potential as a bioactive molecule.

Properties

Molecular Formula

C8H14Cl2IN3

Molecular Weight

350.02 g/mol

IUPAC Name

5-cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride

InChI

InChI=1S/C8H12IN3.2ClH/c1-2-12-7(5-3-4-5)6(9)8(10)11-12;;/h5H,2-4H2,1H3,(H2,10,11);2*1H

InChI Key

CJQPBJZPCIKETJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)N)I)C2CC2.Cl.Cl

Origin of Product

United States

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